molecular formula C20H21Cl2N3O4 B4277411 3-{[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-{[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4277411
M. Wt: 438.3 g/mol
InChI Key: LIZVVNFAFNWMLU-UHFFFAOYSA-N
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Description

3-{[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a dichlorobenzyl group, a dimethylpyrazole moiety, and a bicyclic oxabicycloheptane structure. Such a combination of functional groups makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved by reacting 2,4-dichlorobenzyl chloride with 3,5-dimethylpyrazole in the presence of a base such as sodium hydride.

    Introduction of the oxabicycloheptane moiety: This involves the reaction of the pyrazole derivative with a suitable oxabicycloheptane precursor under acidic or basic conditions.

    Coupling of the carboxylic acid group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-{[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid
  • 3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
  • 3-(2,4-dichlorobenzyl)-1H-pyrazole

Uniqueness

What sets 3-{[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid apart from similar compounds is its combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O4/c1-9-18(10(2)25(24-9)8-11-3-4-12(21)7-13(11)22)23-19(26)16-14-5-6-15(29-14)17(16)20(27)28/h3-4,7,14-17H,5-6,8H2,1-2H3,(H,23,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZVVNFAFNWMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)C3C4CCC(C3C(=O)O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-{[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-{[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-{[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
3-{[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
3-{[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

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